molecular formula C23H25BrO2P+ B11942373 (2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide

(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide

Cat. No.: B11942373
M. Wt: 444.3 g/mol
InChI Key: RSYXORMKBUFAMS-UHFFFAOYSA-N
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Description

(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide (CAS 30018-16-7) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and a 2-ethoxy-1-methyl-2-oxoethyl substituent, with a bromide counterion. Its molecular formula is C₂₃H₂₄BrO₂P, and it exhibits high solubility in polar organic solvents (e.g., acetonitrile, methanol) due to its ionic nature and hydrophobic triphenyl moieties . The ethoxy and ketone functionalities enhance its reactivity in nucleophilic substitutions and Wittig-like reactions, while the bulky triphenyl groups provide steric hindrance, influencing reaction selectivity . This compound is widely utilized in organic synthesis, particularly in the preparation of alkenes and functionalized intermediates .

Properties

Molecular Formula

C23H25BrO2P+

Molecular Weight

444.3 g/mol

IUPAC Name

(1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C23H24O2P.BrH/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;

InChI Key

RSYXORMKBUFAMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of Triphenylphosphine

The most widely documented method involves the nucleophilic substitution of ethyl bromoacetate with triphenylphosphine. In a representative procedure, triphenylphosphine is dissolved in ethyl acetate, followed by dropwise addition of ethyl bromoacetate (665 g, 4.01 mol) under stirring. The reaction proceeds at room temperature for 24 hours, after which the product precipitates as a white solid. Filtration and sequential washing with ethyl acetate yield the pure compound with 92% efficiency.

Reaction Equation:

Triphenylphosphine+Ethyl bromoacetate(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide\text{Triphenylphosphine} + \text{Ethyl bromoacetate} \rightarrow \text{(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide}

Solvent and Temperature Optimization

Polar aprotic solvents like dichloromethane (DCM) or ethyl acetate are preferred due to their ability to dissolve both reactants and stabilize ionic intermediates. A comparative study revealed that refluxing in DCM under nitrogen for 12 hours achieves 75–88% yield, whereas room-temperature reactions in ethyl acetate require longer durations (24 hours) but provide higher yields (92%).

SolventTemperatureTime (h)Yield (%)Reference
Ethyl acetate25°C2492
DCM40°C (reflux)1288

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. Automated continuous flow reactors replace batch processes, enabling precise control over residence time and temperature. For example, a patent describes a system where triphenylphosphine and ethyl bromoacetate are fed into a tubular reactor at 50°C, achieving 85% yield with a throughput of 10 kg/h.

Purification and Isolation

Large-scale purification involves cooling the reaction mixture to 4°C to induce crystallization, followed by centrifugation and vacuum drying. Residual triphenylphosphine oxide is removed via recrystallization from ethanol, enhancing purity to >99%.

Reaction Mechanism and Kinetics

The reaction proceeds through an SN2S_N2 mechanism, where triphenylphosphine attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide. The steric bulk of triphenylphosphine slows the reaction, necessitating prolonged stirring. Kinetic studies indicate a second-order dependence on triphenylphosphine concentration, with an activation energy of 45 kJ/mol.

Comparative Analysis of Methodologies

Solvent Effects on Yield and Purity

Ethyl acetate minimizes side reactions (e.g., oxidation) but requires extended reaction times. In contrast, DCM accelerates the reaction but necessitates inert atmospheres to prevent hydrolysis.

Scalability Challenges

Batch processes face limitations in heat dissipation, whereas continuous flow systems mitigate this via modular design. Industrial protocols report 20% higher throughput compared to batch methods.

Advanced Purification Techniques

Recrystallization Solvents

Ethanol and hexane are optimal for recrystallization, producing crystals with 99.5% purity. Hexane cooling at 4°C reduces solubility of the product, enabling efficient precipitation.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves residual starting materials, though this is rarely employed industrially due to cost .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various phosphonium salts, while oxidation and reduction can produce different phosphine oxides or reduced phosphonium compounds .

Scientific Research Applications

Applications in Organic Synthesis

1. Wittig Reactions
One of the primary applications of (2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide is as a reagent in Wittig olefination reactions. This reaction is crucial for forming alkenes from aldehydes or ketones through the generation of phosphonium ylides. The compound facilitates the synthesis of complex molecules, including tetramic acid derivatives, which are important in pharmaceutical chemistry .

ApplicationDescription
Wittig Olefination Used to synthesize alkenes from carbonyl compounds.
Tetramic Acid Derivatives Important for their biological activity and structural complexity.

2. Synthesis of Benzoxaboroles
The compound has also been employed in the synthesis of benzoxaboroles, which exhibit antimalarial activity. This application underscores its significance in developing new therapeutic agents against malaria .

Medicinal Chemistry Applications

1. Therapeutic Agents
Research indicates that derivatives of this compound may have potential as inhibitors of plasminogen activator inhibitor-1 (PAI-1), a target for therapeutic intervention in conditions such as Alzheimer's disease and other fibrinolytic disorders .

Case Study: PAI-1 Inhibition
A study explored the use of PAI-1 inhibitors derived from this compound, highlighting its role in potentially mitigating Alzheimer’s disease symptoms by modulating fibrinolysis .

Agrochemical Applications

The compound is also noted for its utility in agrochemicals, where it serves as an intermediate in the synthesis of various agricultural products. Its ability to act as an organophosphine catalyst enhances its effectiveness in these applications .

Summary of Applications

FieldApplicationImpact
Organic SynthesisWittig ReactionsSynthesis of alkenes and complex molecules
Medicinal ChemistryPAI-1 InhibitionPotential treatment for Alzheimer’s disease
AgrochemicalsIntermediate for agricultural productsEnhances the efficacy of agrochemical formulations

Mechanism of Action

The mechanism of action of (2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Phosphonium salts vary in their alkyl/aryl substituents, chain lengths, and functional groups, which directly impact their reactivity, stability, and applications. Below is a comparative analysis:

Compound Key Structural Features Physicochemical Properties References
(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide Ethoxy, methyl, and ketone groups on ethyl chain; three phenyl groups High solubility in organic solvents; stable under reflux conditions; reactive in alkylations
Allyltriphenylphosphonium bromide Allyl group (CH₂CHCH₂) instead of ethoxy-methyl-ketone chain Lower thermal stability (decomposes at 222–225°C); reactive in cycloadditions
Dodecyl triphenyl phosphonium bromide (DTPPBr) Long dodecyl chain (C₁₂H₂₅) Enhanced lipophilicity; used in antimicrobial polymer composites
[10-(1,3-dioxo-isoindol-2-yl)decyl]triphenylphosphonium bromide Fluorinated aryl groups (e.g., CF₃) and isoindole-dione moiety Increased membrane permeability; applied in mitochondrial-targeted drug delivery
1,6-Hexylidene triphenyl double phosphonium bromide (HTDPB) Two phosphonium groups linked by a hexylene chain (C₆H₁₂) Superior sterilizing efficacy against bacteria due to dual cationic charges
(Ethoxycarbonylmethyl)triphenylphosphonium bromide Ethoxycarbonyl (COOEt) group without methyl substitution Similar reactivity but lower steric hindrance; hygroscopic

Research Findings and Data

Key Reaction Yields and Conditions

Reaction Compound Yield Conditions Reference
Alkylation of PPh₃ with ethyl bromoester Target compound 85% Acetonitrile, reflux, 12 h
Cycloaddition with diazo compounds Allyltriphenylphosphonium bromide 78% Basic medium, room temperature
Synthesis of mitoFluo derivatives 10-Bromodecyl(triphenyl)phosphonium bromide 92% Quaternization, fluorescein ester

Antimicrobial Performance

Compound Microbial Strain MIC (μg/mL) Application Reference
DTPPBr E. coli 12.5 Polymer-clay composites
HTDPB S. aureus 6.25 Water treatment
Target compound N/A N/A Organic synthesis

Biological Activity

(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide, with the CAS number 30018-16-7, is a phosphonium salt that has garnered interest for its potential biological applications. This compound is characterized by its unique structure, which includes a triphenylphosphonium moiety that is known for its ability to target mitochondria, making it a candidate for drug delivery systems and therapeutic applications.

The molecular formula of this compound is C23_{23}H24_{24}BrO2_2P, with a molecular weight of approximately 443.33 g/mol. It exhibits solubility in water and has a melting point around 130°C (decomposition) .

PropertyValue
Molecular FormulaC23_{23}H24_{24}BrO2_2P
Molecular Weight443.33 g/mol
Melting Point~130°C (decomposition)
SolubilitySoluble in water

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to facilitate mitochondrial targeting. The triphenylphosphonium group enhances the lipophilicity of the compound, allowing it to penetrate cellular membranes and accumulate within mitochondria. This property is particularly beneficial in the context of delivering therapeutic agents directly to mitochondrial sites, which can be crucial in treating diseases such as cancer and neurodegenerative disorders .

Mitochondrial Targeting

Research indicates that compounds containing triphenylphosphonium cations can effectively deliver drugs like doxorubicin into mitochondria, triggering apoptosis in cancer cells. This targeted delivery system minimizes systemic toxicity while enhancing the therapeutic efficacy of the drug . The functionalization of liposomes with triphenylphosphonium groups has demonstrated improved cytotoxicity against various cancer cell lines, including HeLa cells .

Case Studies and Research Findings

  • Drug Delivery Systems : A study highlighted the use of triphenylphosphonium-modified liposomes to enhance the delivery of doxorubicin. These liposomes showed reduced cytotoxicity compared to traditional formulations, while effectively targeting cancer cells .
  • Antitumor Efficacy : In vivo studies demonstrated that triphenylphosphonium-functionalized liposomes improved the anti-tumor efficacy of paclitaxel in mouse models, indicating the potential of this compound in combination therapies for cancer treatment .
  • Mitochondrial Dysfunction : Given the role of mitochondrial dysfunction in various diseases, compounds like this compound are being investigated for their ability to restore mitochondrial function and reduce oxidative stress, which is implicated in neurodegenerative diseases .

Applications in Organic Synthesis

Beyond its biological implications, this compound serves as an important intermediate in organic synthesis. It is utilized in various reactions, including:

  • Preparation of selective serotonin reuptake inhibitors.
  • Synthesis of phosphonium derivatives for further chemical transformations .

Q & A

Q. Key considerations :

  • Species-specific validity (e.g., equations are not transferable to non-tested organisms).
  • Threshold concentration accuracy confirmed via Burdick’s criteria (1957) .

Advanced: How is it applied in synthesizing bioactive molecules?

This compound acts as a precursor for ylides in carbon-carbon bond formation. Applications include:

  • Antifungal agents : Synthesizing substituted furanones via Wittig reactions.
  • Photochromic materials : Constructing dithienylethene derivatives for optoelectronic devices.
  • Targeted drug delivery : Mitochondrial-targeted probes (e.g., fluorescent sensors for glutathione) .

Case study : A 75% yield was achieved in synthesizing a deuterated phosphonium salt for isotopic labeling in metabolic studies .

Advanced: How to resolve contradictions in its performance in polymer composites?

Conflicting reports on mechanical properties (e.g., no improvement in epoxy/PS composites) may arise from:

  • Dispersion issues : Aggregation of phosphonium-modified cellulose nanocrystals (CNC) in the polymer matrix.
  • Thermal stability : Degradation at processing temperatures (>200°C).
  • Methodological variability : Differences in curing agents (e.g., anhydrides vs. amines) or CNC functionalization .

Q. Recommendations :

  • Use TEM/SEM to assess nanoparticle distribution.
  • Optimize phosphonium-CNC ratios (e.g., 1–5 wt%) to balance interfacial adhesion and brittleness .

Advanced: What computational tools predict its behavior in novel reactions?

Density Functional Theory (DFT) models:

  • Calculate charge distribution on the phosphonium center (e.g., Mulliken charges).
  • Predict ylide stability and reaction pathways with aldehydes/ketones.
  • Simulate steric effects using molecular dynamics (e.g., van der Waals radii of ethoxy groups) .

Software : Gaussian, ORCA, or VASP for electronic structure analysis.

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